

# Carmegliptin binding affinity comparison

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## Compound Focus: Carmegliptin

CAS No.: 813452-18-5

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## Carmegliptin Binding & Interaction Data

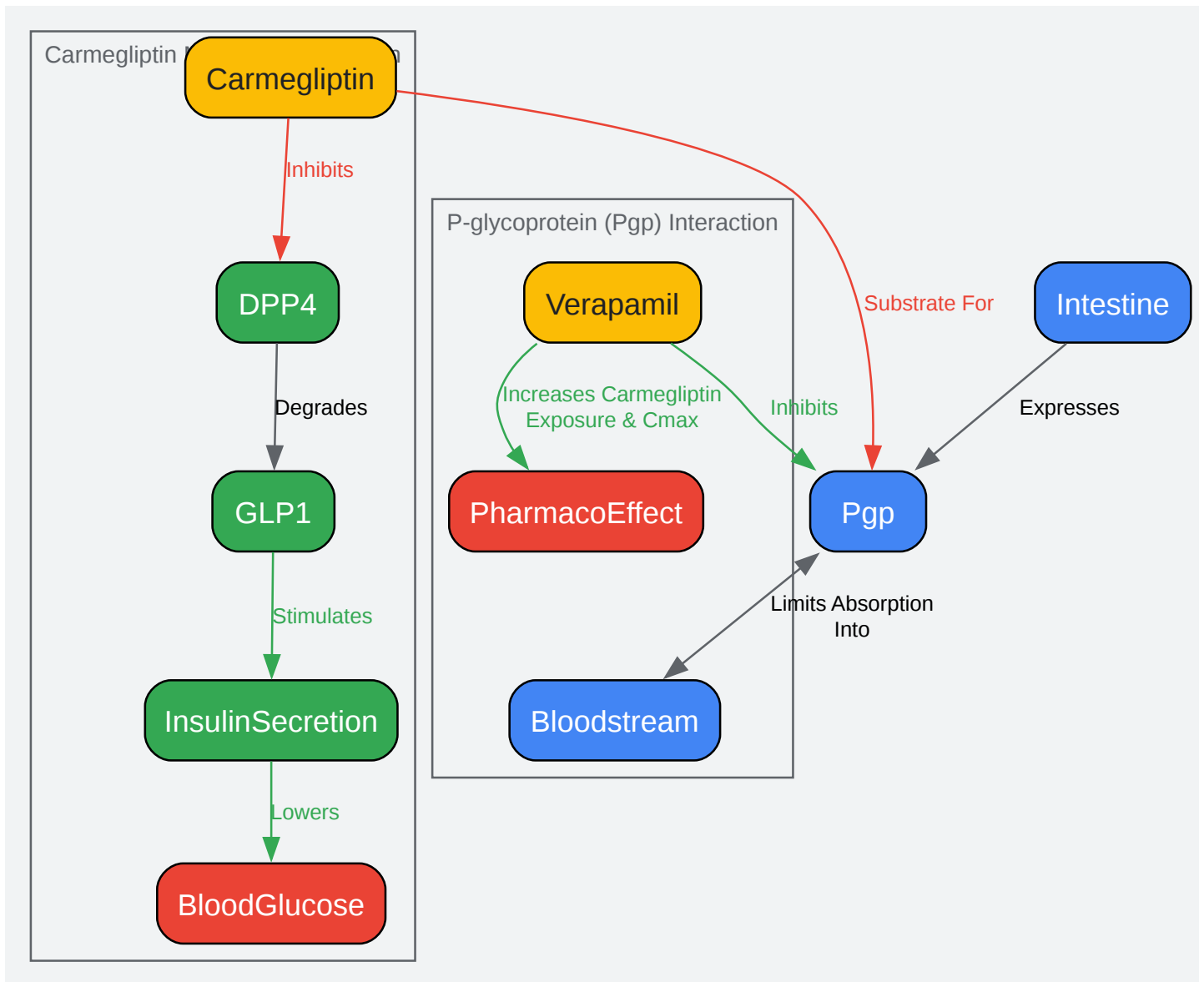
Aspect	Experimental Data	Source / Context
DPP-4 Inhibition (IC <sub>50</sub> )	6.8 nM	X-ray crystallography structure of human DPP-IV with Carmegliptin [1].
P-glycoprotein (Pgp) Interaction	Substrate (not an inhibitor)	In vitro and clinical study. Co-administered with verapamil (Pgp inhibitor) [2].
Pharmacokinetic Impact of Pgp Inhibition	Exposure (AUC) increased by 29%; C <sub>max</sub> increased by 53%	Clinical study in healthy volunteers (co-administered with verapamil) [2].
Safety with Pgp Inhibitors	Generally well-tolerated	Clinical study. No apparent effect on the pattern or incidence of adverse events with verapamil [2].

## Detailed Experimental Protocols

The quantitative data in the table above comes from rigorous experimental studies. Here are the methodologies used for the key findings.

- **DPP-4 Binding Affinity and Mechanism:** The half-maximal inhibitory concentration ( $IC_{50}$ ) of 6.8 nM was determined from the analysis of the crystal structure of human DPP-IV in complex with **Carmegliptin** (PDB ID: 3KWF). The structure was solved using X-ray diffraction at a resolution of 2.40 Å, which allows for a detailed observation of how the drug molecule fits into the enzyme's active site [1].
- **P-glycoprotein Interaction Study:** This was investigated through a combined in vitro and clinical approach [2].
  - **In vitro:** **Carmegliptin** was tested in human MDR1 (Multi-Drug Resistance Protein 1) cells to determine if it was a substrate for the P-glycoprotein transporter.
  - **Clinical Study:** A non-randomized, open-label study in 16 healthy male volunteers assessed the interaction in vivo. The study design was a fixed sequence that included:
    - A single dose of 150 mg **Carmegliptin** alone.
    - A single dose of 80 mg verapamil (a known Pgp inhibitor) alone.
    - A single dose of **Carmegliptin** combined with acute and chronic dosing of verapamil.
  - Pharmacokinetic parameters (including AUC and  $C_{max}$ ) for **Carmegliptin**, verapamil, and its metabolite norverapamil were measured and compared across the different treatments to assess the interaction [2].

To help visualize the role of **Carmegliptin** and the clinical context of its P-glycoprotein interaction, the following diagram outlines the key pathways and processes.



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## Key Insights for Researchers

Based on the available data, here are the key points for research and development professionals:

- **Potent and Selective DPP-4 Inhibition:** **Carmegliptin** is a **highly potent** DPP-4 inhibitor, as evidenced by its low nanomolar  $IC_{50}$  value. The availability of a co-crystal structure with the human enzyme provides a valuable tool for understanding structure-activity relationships and guiding further compound optimization [1].

- **Clinically Relevant Transporter Interaction:** **Carmegliptin** is a substrate for P-glycoprotein. While this does not preclude its use, it is a critical **pharmacokinetic consideration**. Co-administration with Pgp inhibitors like verapamil leads to a **moderate increase in systemic exposure**, which should be monitored in clinical practice [2]. The drug itself does not inhibit Pgp, reducing the risk of it causing interactions with other Pgp substrate drugs.
- **Favorable Safety Profile in Interaction Study:** The combination of **Carmegliptin** with verapamil was **generally well-tolerated** in a clinical study, with no new safety concerns identified. This suggests a manageable clinical profile even when drug interactions occur [2].

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## References

1. RCSB PDB - 3KWF: human DPP-IV with carmegliptin (S)-1-((2S,3S,11bS)-2-Amino-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-3-yl)-4-fluoromethyl-pyrrolidin-2-one [rcsb.org]

2. Interaction potential of Carmegliptin with P-glycoprotein ... [pmc.ncbi.nlm.nih.gov]

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